molecular formula C12H11N3O2 B8537513 Methyl 3-amino-5-phenylpyrazine-2-carboxylate

Methyl 3-amino-5-phenylpyrazine-2-carboxylate

Cat. No. B8537513
M. Wt: 229.23 g/mol
InChI Key: GWSYTJJRDBPAKI-UHFFFAOYSA-N
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Patent
US03932404

Procedure details

One operates as in Example 15, but the 4 parts of 1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene are replaced by 3.8 parts of 1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene. 3.66 parts of 2-methoxycarbonyl-3-amino-5-phenyl-pyrazine are obtained. After recrystallisation of the product from methanol the melting point is 228°C.
Name
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:15]([O:17][CH3:18])=[O:16])=[N:4][C:5](C)=[C:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)#[N:2].C(C(OC)=NC=C(N)C1C=CC=CC1=C=O)#N>>[CH3:18][O:17][C:15]([C:3]1[C:1]([NH2:2])=[N:13][C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][N:4]=1)=[O:16]

Inputs

Step One
Name
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=NC(=C(C1=CC=CC=C1)N)C)C(=O)OC
Step Two
Name
1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=NC=C(C1C(C=CC=C1)=C=O)N)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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